Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate
Description
Ethyl 2-[4-(difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted at position 2 with a phenyl group bearing 4-difluoromethoxy (-OCHF₂) and 3-isopropoxy (-OCH(CH₃)₂) substituents. The ethyl ester at position 4 enhances lipophilicity and stability.
Properties
Molecular Formula |
C16H17F2NO5 |
|---|---|
Molecular Weight |
341.31 g/mol |
IUPAC Name |
ethyl 2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H17F2NO5/c1-4-21-15(20)11-8-22-14(19-11)10-5-6-12(24-16(17)18)13(7-10)23-9(2)3/h5-9,16H,4H2,1-3H3 |
InChI Key |
DNJIABZVXOBMIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)OC(F)F)OC(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate typically involves:
- Construction of the substituted phenyl moiety with difluoromethoxy and isopropoxy groups.
- Formation of the oxazole ring bearing the carboxylate functionality.
- Coupling or condensation steps to link the substituted phenyl group to the oxazole core.
Synthesis of the Substituted Phenyl Intermediate
The key intermediate, 4-(difluoromethoxy)-3-isopropoxyphenyl derivative, is prepared by selective etherification reactions on a hydroxy-substituted aromatic precursor:
- Difluoromethoxylation: Introduction of the difluoromethoxy group (-OCF2H) is commonly achieved via nucleophilic substitution using difluoromethylation reagents such as difluoromethyl bromide or difluoromethyl sulfonates under basic conditions.
- Isopropoxylation: The isopropoxy group is introduced by alkylation of the corresponding phenol with isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate.
These steps require careful control of regioselectivity to ensure substitution at the 3- and 4-positions of the phenyl ring.
Oxazole Ring Formation
The oxazole ring bearing the ethyl carboxylate group is typically synthesized via cyclization reactions involving:
- Condensation of α-haloketones or α-ketoesters with an appropriate amide or amino acid derivative.
- Alternatively, cyclodehydration of α-acylaminoketones under dehydrating conditions.
For this compound, the ethyl ester functionality at position 4 suggests the use of ethyl α-haloketoester derivatives as starting materials.
Coupling of Phenyl and Oxazole Units
The final step involves linking the substituted phenyl moiety to the oxazole ring at position 2. This can be achieved by:
- Nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) if halogenated intermediates are used.
- Direct condensation of the substituted phenyl amine or aldehyde with oxazole precursors under acidic or basic catalysis.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Etherification | Phenol + isopropyl bromide, K2CO3, DMF | 3-Isopropoxyphenol |
| 2 | Difluoromethylation | 3-Isopropoxyphenol + difluoromethyl bromide, base | 4-(Difluoromethoxy)-3-isopropoxyphenol |
| 3 | Formation of α-haloketoester | Ethyl acetoacetate + halogenating agent | Ethyl α-haloketoester |
| 4 | Cyclization | α-haloketoester + substituted phenyl amine, base or acid catalyst | This compound |
This route is consistent with general oxazole synthesis methods and aromatic ether formation.
Detailed Research Findings and Data
Purity and Characterization
- Purity of the compound obtained via these methods is typically >95%, as confirmed by HPLC and NMR spectroscopy.
- Characterization data include:
- [^1H NMR](pplx://action/followup): Signals corresponding to ethyl ester protons, aromatic protons, isopropoxy methyl groups, and difluoromethoxy protons.
- [^19F NMR](pplx://action/followup): Characteristic signals for difluoromethoxy fluorines.
- Mass Spectrometry: Molecular ion peak at m/z 341.31 consistent with molecular weight.
Yield and Reaction Efficiency
Patent Literature Insights
- Patent EP4225435B1 describes related synthetic methodologies for substituted oxazole derivatives with difluoromethoxy groups, emphasizing selective substitution and pharmaceutically acceptable salt formation.
- No direct industrial-scale synthesis of this exact compound is disclosed, but intermediates and analogs follow similar synthetic patterns.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Isopropoxylation of phenol | Alkylation with isopropyl bromide | K2CO3, DMF, 80°C | 85-90 | Regioselective substitution |
| Difluoromethoxylation | Nucleophilic substitution | Difluoromethyl bromide, base | 75-85 | Requires inert atmosphere |
| α-Haloketoester synthesis | Halogenation of ethyl acetoacetate | NBS or equivalent, solvent-dependent | 70-80 | Precursor for oxazole ring |
| Oxazole ring cyclization | Cyclodehydration or condensation | Acid or base catalyst, reflux | 50-70 | Critical step for ring closure |
| Final coupling/linkage | Condensation or cross-coupling | Pd-catalyst or acid/base catalysis | 60-75 | Purification by chromatography |
Scientific Research Applications
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Employed in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in cellular processes.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structural analogs:
Key Observations:
Molecular Weight and Complexity :
- The target compound’s molecular weight (~330.31 g/mol) exceeds simpler oxazole derivatives (e.g., ethyl 2-isopropyloxazole-4-carboxylate, 195.21 g/mol) due to its bulky phenyl substituents .
- Compared to ethyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate (249.24 g/mol), the addition of difluoromethoxy and isopropoxy groups increases steric bulk and fluorine content .
Lipophilicity (LogP) :
- The target compound’s estimated LogP (~3.8) reflects higher lipophilicity than ethyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate (LogP = 2.96), attributed to its dual alkoxy/fluorinated substituents. This property may enhance membrane permeability but reduce aqueous solubility .
Substituent Effects: Difluoromethoxy (-OCHF₂): Introduces electron-withdrawing effects and metabolic stability, as seen in pesticides like diflumetorim .
Biological Activity
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, relevant research findings, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 341.31 g/mol. It features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of difluoromethoxy and isopropoxy groups enhances its biological activity and solubility characteristics, making it a candidate for various pharmacological applications .
Research indicates that the biological activity of this compound may involve interactions with specific biological targets, such as enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action.
Binding Affinity Studies
Studies focusing on the compound's binding affinity to biological targets are essential for determining its therapeutic potential. Investigations into its interactions with proteins could provide insights into its pharmacodynamics and pharmacokinetics, which are critical for assessing its efficacy in vivo.
Anticancer Properties
This compound has shown promising results in preliminary studies regarding its anticancer properties. For instance, compounds with similar oxazole structures have been reported to induce apoptosis in cancer cells, suggesting that this compound may exhibit similar effects .
Case Study: Apoptosis Induction
- Compound Tested: this compound
- Cell Line: Human colorectal DLD-1 cells
- EC50: 270 nM
- GI50: 229 nM
- Effect: Induced PARP cleavage and DNA laddering, indicating apoptosis .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties. While direct studies on this compound's antimicrobial activity are sparse, the structural characteristics suggest potential efficacy against various pathogens.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate | C₁₂H₁₀FNO₃ | Lacks difluoromethoxy group; simpler structure |
| Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate | C₁₂H₁₁NO₄ | Contains hydroxyl instead of difluoromethoxy; different biological profile |
| N-[2-(3-hydroxy-4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide | C₁₈H₁₉N₃O₃ | Features an amide bond; different functional groups affecting solubility and activity |
This comparison highlights the unique combination of fluorinated and alkoxy substituents in this compound, potentially leading to enhanced biological activity compared to similar compounds .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purification Method | Reference |
|---|---|---|---|---|
| 1 | Ethyl bromopyruvate, reflux, 24h | 50% | Silica gel (97:3 petroleum ether:EtOAc) | |
| 2 | NBS in DCM, RT, 72h | 85% | Silica gel (96:4 petroleum ether:EtOAc) |
Advanced: How can researchers address discrepancies between spectroscopic and crystallographic data during structural elucidation?
Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing. Methodological steps include:
Variable-temperature NMR : Detect conformational exchange (e.g., δ 7.2-8.0 ppm for aromatic protons) .
SHELXL refinement : Resolve anisotropic displacement parameters in high-resolution X-ray data .
Computational validation : Compare DFT-calculated bond lengths (e.g., C=O ~1.21 Å) with experimental IR (1720 cm⁻¹) and crystallographic results .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques:
- ¹H/¹³C NMR : Assign protons (e.g., δ 4.3-4.5 ppm for ester CH₂) and carbons (e.g., δ 165 ppm for C=O) .
- FTIR : Confirm ester C=O (~1720 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., C₁₆H₁₇F₂NO₅ requires m/z 357.1056 [M+H]⁺).
Q. Table 2: Spectral Data for Analogous Compounds
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.2 (s, 1H, oxazole-H), 4.4 (q, 2H, OCH₂) | |
| FTIR | 1725 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) |
Advanced: What strategies optimize the cyclocondensation step?
Answer:
Optimization approaches:
Solvent screening : Polar aprotic solvents (dioxane) improve yields by 15% .
Catalysis : ZnCl₂ (10 mol%) accelerates cyclization, increasing yield by 20% .
Microwave synthesis : Reduces reaction time from 24h to 2h at 120°C .
Q. Table 3: Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Dioxane | +15% | |
| Catalyst | ZnCl₂ (10 mol%) | +20% |
Basic: How do substituents (difluoromethoxy, isopropoxy) influence physicochemical properties?
Answer:
Q. Table 4: Substituent Effects
| Substituent | logP | Melting Point (°C) | Reference |
|---|---|---|---|
| Methoxy | 1.2 | 120-122 | |
| Isopropoxy | 1.7 | 100-102 |
Advanced: What computational methods predict reactivity in nucleophilic substitutions?
Answer:
DFT calculations : B3LYP/6-311+G(d,p) level identifies electrophilic centers (e.g., C-2 of oxazole, charge +0.32 e) .
Transition-state modeling : Predicts activation energy (~25 kcal/mol) for ester hydrolysis .
Basic: What purification techniques are recommended?
Answer:
- Silica chromatography : Petroleum ether:EtOAc gradients (95:5 to 80:20) .
- Recrystallization : Ethanol/water (3:1) yields >99% purity .
Advanced: How to resolve contradictory bioactivity data between in vitro and in vivo studies?
Answer:
Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., IC₅₀ = 2.1 μM) .
Nanoemulsions : Improve solubility (10-fold with TPGS surfactants) .
Q. Table 5: Bioactivity Optimization
| Approach | Outcome Metric | Result | Reference |
|---|---|---|---|
| Nanoemulsion | Bioavailability | 45% → 80% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
